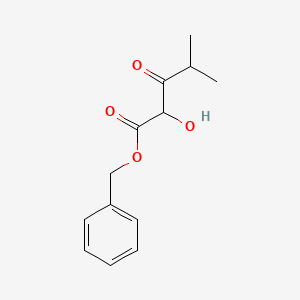
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of pentanoic acid and contains a benzyl group, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate typically involves the esterification of 2-Hydroxy-4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-4-methyl-3-oxopentanoic acid.
Reduction: Formation of Benzyl 2-Hydroxy-4-methyl-3-hydroxypentanoate.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
- Methyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Ethyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Benzyl 2-Hydroxy-4-methyl-3-oxobutanoate
Comparison: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is unique due to the presence of the benzyl group, which can enhance its reactivity and interaction with biological targets compared to its methyl and ethyl analogs
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzyl 2-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)11(14)12(15)13(16)17-8-10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3 |
InChI Key |
UYSVYTNFHGEKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



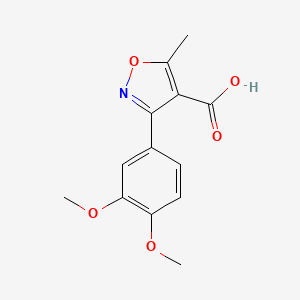
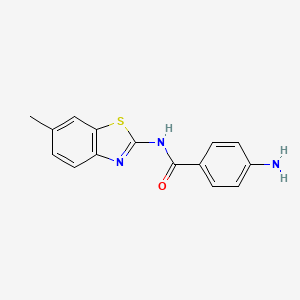
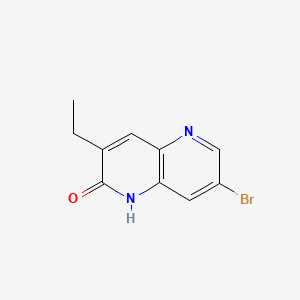
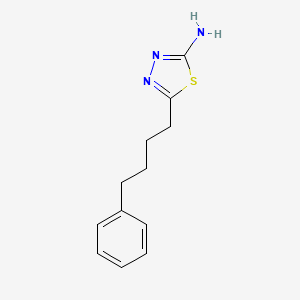
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)
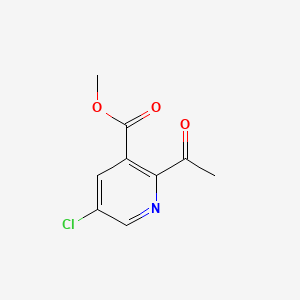
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)




